molecular formula C11H9NOS B135581 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde CAS No. 127406-11-5

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Cat. No. B135581
CAS RN: 127406-11-5
M. Wt: 203.26 g/mol
InChI Key: KZEOQFIBKXJGEX-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9NOS . It has a molecular weight of 203.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde” is 1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 203.26 .

Scientific Research Applications

Agrochemical Applications

Thiazole derivatives, including “4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde,” find applications in agrochemicals. They contribute to crop protection, pest management, and soil health. For instance, these compounds can act as:

Industrial and Photographic Sensitizers

Thiazoles play a crucial role in industrial processes and photography. Their light-absorbing properties make them valuable as sensitizers in:

Pharmaceutical and Biological Activities

“4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde” and related thiazoles exhibit diverse biological effects:

Modification Strategies

Researchers modify thiazole-based compounds to create novel molecules with potent activities:

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOQFIBKXJGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356263
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

CAS RN

127406-11-5
Record name 4-(2-Methyl-4-thiazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127406-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2.95 g of 4-(2-methyl-1,3-thiazol-4-yl)benznitrile was dissloved in 100 ml of benzene and thereto was added dropwise a solution in toluene (1.5M) of diisobutylalminum hydride at the room temperature. Agitation was made for 1 hour. An excess amount of sodium sulfate dihydrate was added to the mixture and the resultant was stirred at the room temperature. A filtrate liquid thereof was concentrated and purified with column chromatography using silica gel and dichloromethane to obtain 1.95 g of the intended compound with a yield of 68%.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
sodium sulfate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

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